molecular formula C20H14F4N4O2S B12425026 N-Desmethyl Enzalutamide-d6

N-Desmethyl Enzalutamide-d6

Cat. No.: B12425026
M. Wt: 456.4 g/mol
InChI Key: JSFOGZGIBIQRPU-WFGJKAKNSA-N
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Description

N-Desmethyl Enzalutamide-d6 is a deuterium-labeled derivative of N-Desmethyl Enzalutamide, which is an active metabolite of Enzalutamide. Enzalutamide is a nonsteroidal antiandrogen used primarily in the treatment of metastatic castration-resistant prostate cancer. The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic pathways of the compound in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl Enzalutamide-d6 involves the deuteration of N-Desmethyl EnzalutamideCommonly used catalysts for this purpose include palladium on carbon (Pd/C) and platinum oxide (PtO2) under deuterium gas (D2) atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Desmethyl Enzalutamide-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted analogs with different functional groups .

Scientific Research Applications

N-Desmethyl Enzalutamide-d6 is widely used in scientific research for several purposes:

    Pharmacokinetics: The deuterium labeling allows for precise tracking of the compound’s metabolic pathways and pharmacokinetics in biological systems.

    Drug Interaction Studies: It is used to study the interactions between Enzalutamide and other drugs, particularly in the context of prostate cancer treatment.

    Biological Research: The compound is used to investigate the mechanisms of androgen receptor inhibition and its effects on cancer cell proliferation.

    Industrial Applications: In the pharmaceutical industry, it is used for quality control and validation of analytical methods

Mechanism of Action

N-Desmethyl Enzalutamide-d6, like its parent compound Enzalutamide, acts as a competitive inhibitor of the androgen receptor. It prevents the binding of androgens to the receptor, thereby inhibiting androgen receptor nuclear translocation and subsequent interaction with chromosomal DNA. This inhibition disrupts the androgen signaling pathway, leading to reduced prostate cancer cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Desmethyl Enzalutamide-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic studies. This labeling distinguishes it from other similar compounds and makes it particularly valuable in scientific research and drug development .

Properties

Molecular Formula

C20H14F4N4O2S

Molecular Weight

456.4 g/mol

IUPAC Name

4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-4-oxo-2-sulfanylidene-5,5-bis(trideuteriomethyl)imidazolidin-1-yl]-2-fluorobenzamide

InChI

InChI=1S/C20H14F4N4O2S/c1-19(2)17(30)27(11-4-3-10(9-25)14(7-11)20(22,23)24)18(31)28(19)12-5-6-13(16(26)29)15(21)8-12/h3-8H,1-2H3,(H2,26,29)/i1D3,2D3

InChI Key

JSFOGZGIBIQRPU-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)N)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C([2H])([2H])[2H]

Canonical SMILES

CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)N)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C

Origin of Product

United States

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